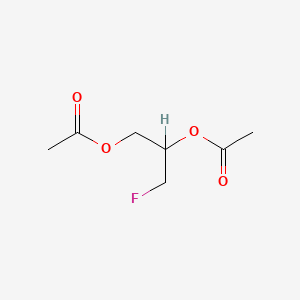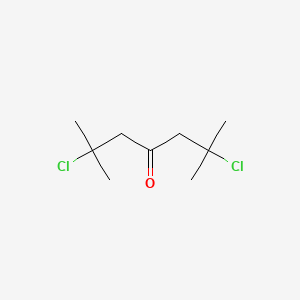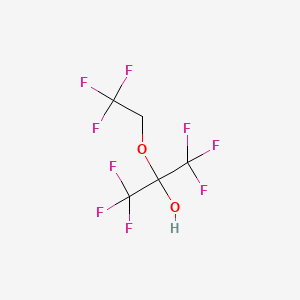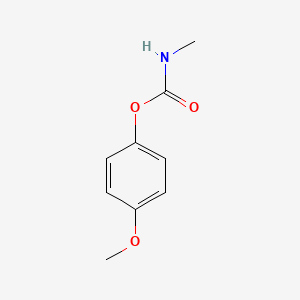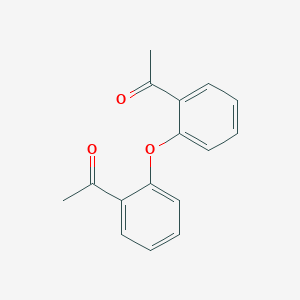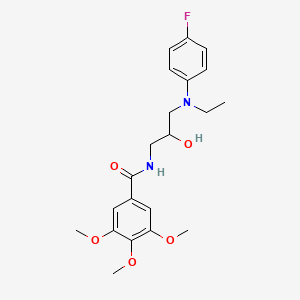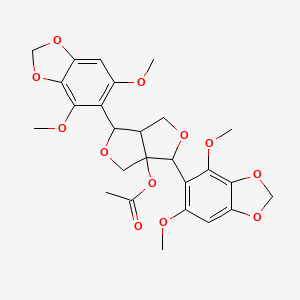
Leptostachyol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leptostachyol acetate is a lignan compound identified in the roots of the herbaceous perennial plant Phryma leptostachya var. asiatica. This compound has garnered attention due to its potent larvicidal activity against various insect species, particularly the housefly (Musca domestica) and the mosquito (Culex pipiens pallens) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Leptostachyol acetate is typically isolated from the roots of Phryma leptostachya var. asiatica through a series of extraction and chromatographic techniques. The roots are first subjected to solvent extraction using petroleum ether, ethyl acetate, or methanol. The crude extracts are then purified using column chromatography and preparative high-performance liquid chromatography (HPLC) to yield this compound .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient and cost-effective industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions
Leptostachyol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Leptostachyol acetate has a wide range of scientific research applications, including:
Biology: The compound’s larvicidal activity makes it a valuable tool for studying insect physiology and developing new insecticides
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its anti-inflammatory and anticancer activities.
Industry: this compound is being investigated as a natural insecticide for agricultural and public health applications
Wirkmechanismus
Leptostachyol acetate exerts its effects primarily through its larvicidal activity. The compound disrupts the normal development and growth of insect larvae by inhibiting the synthesis of molting hormones such as 20-hydroxyecdysone and ecdysone . This inhibition leads to the accumulation of molting hormones, ultimately causing the death of the larvae.
Vergleich Mit ähnlichen Verbindungen
Leptostachyol acetate is part of a group of lignan compounds isolated from Phryma leptostachya. Similar compounds include phrymarolin-I, phrymarolin-II, and haedoxane A . These compounds share similar insecticidal properties but differ in their chemical structures and specific biological activities. This compound is unique due to its potent larvicidal activity and its specific mechanism of action involving the inhibition of molting hormone synthesis .
Eigenschaften
Molekularformel |
C26H28O12 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
[3,6-bis(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C26H28O12/c1-12(27)38-26-9-33-20(18-14(28-2)6-16-21(23(18)30-4)36-10-34-16)13(26)8-32-25(26)19-15(29-3)7-17-22(24(19)31-5)37-11-35-17/h6-7,13,20,25H,8-11H2,1-5H3 |
InChI-Schlüssel |
WDWKBCKXTIIDOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC12COC(C1COC2C3=C(C=C4C(=C3OC)OCO4)OC)C5=C(C=C6C(=C5OC)OCO6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


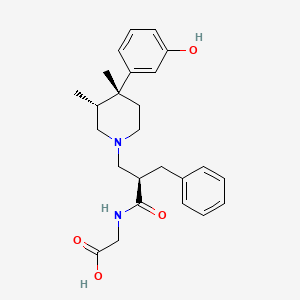

![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)

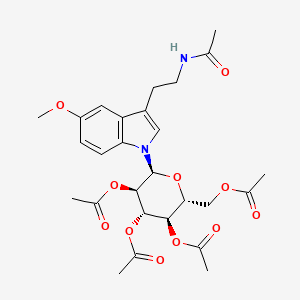
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B13418037.png)
